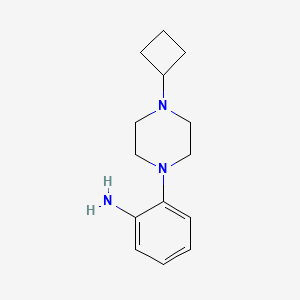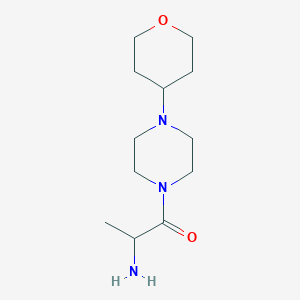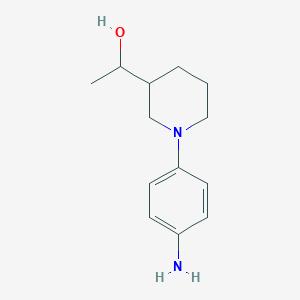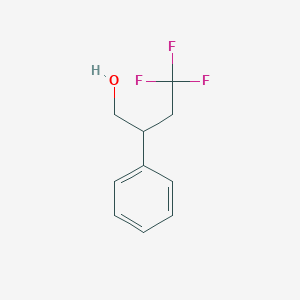
4,4,4-Trifluoro-2-phenylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,4,4-Trifluoro-2-phenylbutan-1-ol” is a chemical compound with the CAS Number: 1896927-22-2 . It has a molecular weight of 204.19 . The IUPAC name for this compound is this compound .
Synthesis Analysis
A method for synthesizing this compound involves using 2-bromoethanol as a raw material, protecting an alcoholic hydroxyl group with 3,4-dihydro pyrans, preparing a Grignard reagent, carrying out coupling reaction of the Grignard reagent with 2,2,2-trifluoro ethyl methanesulfonates, and finally obtaining this compound by deprotection reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11F3O/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Synthesis of Dihydropyridine Derivatives
4,4,4-Trifluoro-2-phenylbutan-1-ol has been utilized in the electrogenerated base-promoted synthesis of 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles. This process involves a three-component reaction of aromatic aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione, highlighting its utility in creating complex organic compounds with potential pharmacological applications (Goodarzi & Mirza, 2020).
Novel Copper(II) Complex Reactions
Another study explored a copper(II) and 2,2′-Biimidazole-promoted reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-diones with iodobenzene diacetate. This method provided an efficient pathway to produce 2-Acetoxyacetophenone unexpectedly, showcasing the chemical's versatility in facilitating new organic reactions (Zhou, Zeng, & Zou, 2010).
Trifluoromethylated Phospholane Synthesis
The compound has also been key in synthesizing trifluoromethylated 1,2λ5σ4-oxaphospholanes. This process involved reacting 4,4,4-trifluoro-3-hydroxy-1-phenylbutane-1-one with dichlorophosphines, yielding phosphonites that were further processed into oxaphospholanes, important intermediates in organic and pharmaceutical chemistry (Ratner et al., 1997).
Development of Copper(II) Complexes
Research has also been conducted on copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes with various ligands. This study not only provided insights into the molecular structures of these complexes but also illustrated the potential of this compound in the development of new materials with specific chemical and physical properties (Perdih, 2017).
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4,4,4-trifluoro-2-phenylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBNNGSGBPUOIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
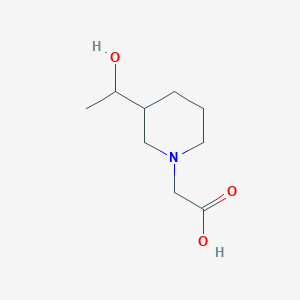
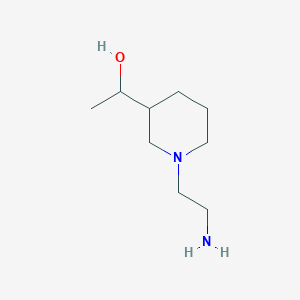
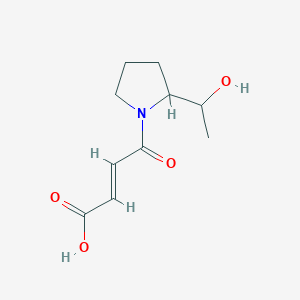
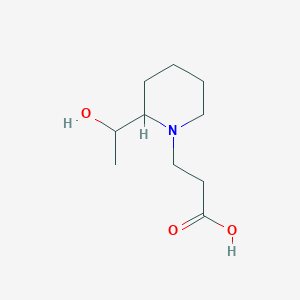
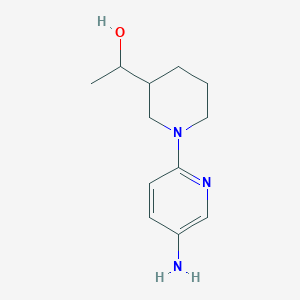
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477740.png)
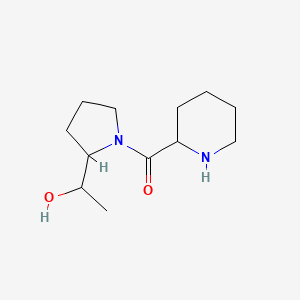
![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477742.png)
![7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477743.png)
